Chlorin E4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

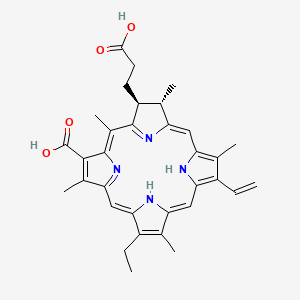

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWLZLQQVVKCI-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Chlorin E4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin E4, a chlorophyll derivative, is a photosensitizer with significant potential in photodynamic therapy (PDT) and other biomedical applications. This technical guide provides a comprehensive overview of its chemical structure, key physicochemical properties, and a detailed methodology for its synthesis. All quantitative data is presented in easily comparable tables, and the synthesis pathway is visualized using a DOT language diagram. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Properties of this compound

This compound is a tetrapyrrole, belonging to the chlorin class of photosensitizers. Its structure is closely related to chlorophyll, featuring a dihydroporphyrin macrocycle.

Chemical Structure:

The IUPAC name for this compound is (17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18-dihydroporphyrin-2-carboxylic acid.[1] Its chemical structure is characterized by a reduced pyrrole ring (ring D), which distinguishes it from the fully aromatic porphyrin ring system. This structural feature is responsible for its strong absorption in the red region of the electromagnetic spectrum, a crucial property for PDT applications.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₆N₄O₄ | [1][2] |

| Molecular Weight | 552.66 g/mol | [1] |

| IUPAC Name | (17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18-dihydroporphyrin-2-carboxylic acid | [1] |

| CAS Number | 550-52-7 |

Photophysical Properties of this compound

The efficacy of this compound as a photosensitizer is dictated by its photophysical properties, particularly its ability to absorb light and generate reactive oxygen species.

Quantitative Photophysical Data:

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) of Cu(II)-Chlorin e4 | Soret band: 410 nm, Q bands: 634 nm | ||

| Fluorescence Quantum Yield (Φf) | 0.23 | Buffer solution (pH 8.5) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the degradation of Chlorin e6, which is itself derived from natural sources rich in chlorophyll a, such as the microalga Spirulina platensis. The overall process involves the extraction of chlorophyll, its conversion to pheophytin a, subsequent transformation to Chlorin e6, and finally, decarboxylation to yield this compound.

Synthesis Pathway Diagram:

Caption: Synthesis pathway of this compound from Spirulina platensis.

Experimental Protocols:

The following is a composite experimental protocol derived from established methods for the synthesis of Chlorin e6, with the final step detailing the conversion to this compound.

Step 1: Extraction of Chlorophyll a from Spirulina platensis

-

Materials: Dried Spirulina platensis powder, 96% Ethanol, Hexane.

-

Procedure:

-

Suspend 100 g of dried Spirulina powder in 800 mL of 96% ethanol.

-

Stir the suspension overnight at room temperature in the dark.

-

Filter the mixture to remove the algal biomass.

-

To the filtrate, add 200 mL of hexane and 200 mL of water.

-

Separate the upper hexane layer containing chlorophyll a.

-

Step 2: Conversion of Chlorophyll a to Pheophytin a (Demetallation)

-

Materials: Hexane solution of chlorophyll a, 2 M Hydrochloric acid.

-

Procedure:

-

To the hexane solution of chlorophyll a, add 2 M HCl dropwise while stirring.

-

Continue stirring for approximately 2 hours at room temperature. The color change from bright green to olive-brown indicates the formation of pheophytin a.

-

Wash the resulting solution with an equal volume of water to remove the acid.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Step 3: Synthesis of Chlorin e6 from Pheophytin a

-

Materials: Pheophytin a, Acetone, 1 M Sodium hydroxide.

-

Procedure:

-

Evaporate the hexane to obtain solid pheophytin a.

-

Dissolve the pheophytin a in acetone.

-

Add 1 M NaOH dropwise to the solution and reflux the mixture overnight. This step hydrolyzes the phytyl ester and opens the E-ring of the chlorin macrocycle.

-

After cooling, filter the reaction mixture to collect the precipitated sodium salt of Chlorin e6.

-

Step 4: Decarboxylation of Chlorin e6 to this compound

Note: This step is based on the principle that this compound is a degradation product of Chlorin e6 formed by the loss of a carboxyl group.

-

Materials: Chlorin e6, appropriate solvent (e.g., pyridine or a high-boiling point solvent).

-

Procedure:

-

Dissolve the synthesized Chlorin e6 in a suitable solvent.

-

Heat the solution under reflux for a period sufficient to induce decarboxylation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture.

-

Purify the resulting this compound using column chromatography on silica gel or preparative HPLC.

-

Purification and Characterization:

The purification of this compound is crucial to remove any unreacted Chlorin e6 and other byproducts.

-

Chromatography: A combination of TLC and column chromatography using silica gel is effective for purification. A typical mobile phase could be a mixture of chloroform and methanol.

-

HPLC: Reversed-phase HPLC is a powerful tool for both purification and purity assessment. A C18 column with a gradient of an appropriate solvent system (e.g., methanol/water with acetic acid) can be used.

-

Characterization: The final product should be characterized by spectroscopic methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, photophysical properties, and a comprehensive synthesis protocol for this compound. The provided information, including the tabulated data and the synthesis pathway diagram, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and photodynamic therapy. Further research to determine the precise molar extinction coefficient of this compound and to optimize the decarboxylation step for its synthesis is encouraged to enhance its accessibility and application in various scientific endeavors.

References

The Core Mechanism of Action of Chlorin E4 in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality for various malignancies and non-oncological disorders. The efficacy of PDT is critically dependent on the photosensitizer (PS), a light-activatable molecule that generates cytotoxic reactive oxygen species (ROS) upon irradiation. Chlorin e4 (Ce4), a second-generation photosensitizer derived from chlorophyll, has garnered significant interest due to its favorable photophysical properties, including strong absorption in the red spectral region where light penetration in tissue is enhanced.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound in PDT, detailing its photochemical activation, cellular uptake and localization, and the subsequent molecular signaling cascades that culminate in cell death and anti-tumor immune responses.

Introduction to this compound in PDT

Photodynamic therapy involves the systemic or local administration of a photosensitizer, followed by its activation with light of a specific wavelength.[3][4] This process, in the presence of molecular oxygen, initiates a photochemical reaction that produces highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[1] These ROS can directly induce apoptosis and necrosis in tumor cells, damage the tumor-associated vasculature, and provoke a robust anti-tumor immune response.

Chlorins, a class of tetrapyrrolic macrocycles, are advantageous over first-generation porphyrin-based photosensitizers. They possess a strong absorption band in the red region of the visible spectrum (650–750 nm), allowing for deeper tissue penetration of the activating light. Furthermore, they exhibit high quantum yields for singlet oxygen generation and generally display lower dark toxicity. This compound (Ce4), a sodium salt of a chlorin e6 derivative, is a notable member of this class and has been patented for PDT applications in various cancers.

Core Mechanism of Action

The therapeutic effect of this compound PDT is a multi-faceted process initiated by light absorption and culminating in complex biological responses at the cellular and tissue levels.

Photophysical and Photochemical Activation

The fundamental mechanism of PDT begins when the Ce4 molecule absorbs a photon of light, transitioning from its ground singlet state (¹PS₀) to an excited singlet state (¹PS). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³PS). The triplet-state Ce4 can then initiate two primary types of photochemical reactions:

-

Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). This is considered the predominant mechanism for many chlorins and is responsible for most of the cellular damage during PDT.

-

Type I Reaction: The triplet-state PS reacts directly with a substrate, such as a biomolecule, to produce radical ions through electron transfer. These radicals can then react with oxygen to form other ROS, including superoxide anions (O₂•−) and hydroxyl radicals (HO•).

The prevalence of Type I versus Type II mechanisms depends on the local environment, oxygen availability, and the specific photosensitizer.

Cellular Uptake and Subcellular Localization

The efficacy of PDT is highly dependent on the intracellular concentration and localization of the photosensitizer. Studies have shown that Ce4 can be taken up by cancer cells in a time- and concentration-dependent manner.

-

Uptake Mechanisms: While nanoparticle carriers often utilize endocytic pathways, free Ce4 is believed to enter cells primarily via passive diffusion through the cell membrane. Its amphiphilic nature facilitates interaction with and translocation across the lipid bilayer.

-

Subcellular Localization: The ultimate site of action is determined by where Ce4 accumulates. Confocal laser scanning microscopy has revealed that Ce4 localizes to critical organelles. A key target is the mitochondria , which makes this organelle highly susceptible to PDT-induced damage, triggering the intrinsic apoptotic pathway. Localization in the plasma membrane and other cytosolic vesicles has also been observed. The specific localization pattern dictates the initial sites of oxidative damage and the subsequent cell death signaling pathways that are activated.

Induction of Cell Death

Ce4-PDT induces cancer cell death primarily through apoptosis and necrosis, with the dominant pathway often depending on the photosensitizer dose and the light fluence. Low-dose PDT predominantly triggers apoptosis, a programmed and non-inflammatory form of cell death, whereas high-dose PDT can lead to overwhelming cellular damage resulting in necrosis.

2.3.1. Apoptotic Pathways

Apoptosis is the main mode of cell death following low-dose Ce4-PDT. The massive generation of ROS targets multiple organelles, initiating a cascade of signaling events.

-

Mitochondrial (Intrinsic) Pathway: This is a major pathway activated by Ce4-PDT. ROS-induced damage to the mitochondria, where Ce4 is known to accumulate, leads to a decrease in the mitochondrial membrane potential (MMP). This disruption triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of executioner caspases, notably caspase-3 , leading to DNA fragmentation and cell death.

-

Endoplasmic Reticulum (ER) Stress: ROS can disrupt protein folding within the ER, leading to ER stress. This activates the unfolded protein response (UPR), which can signal for apoptosis through pathways like PERK/p-eIF2α/CHOP. Studies with a Chlorin A derivative have shown that this axis is activated and contributes to both apoptosis and autophagy.

-

Autophagy Crosstalk: Ce4-PDT can induce autophagy, a cellular self-degradation process. However, the role of autophagy is complex; it can be a pro-survival mechanism or, in some contexts, contribute to cell death. Research indicates that Chlorin A-PDT can initiate autophagy via ROS-mediated ER stress but then impair the completion of the process (autophagy flux) by causing lysosomal damage, ultimately promoting apoptosis.

Vascular Disruption

In addition to direct tumor cell killing, Ce4-PDT exerts potent anti-vascular effects. When the photosensitizer is present in the plasma during light irradiation, the generated ROS can damage the endothelial cells of the tumor vasculature. This leads to increased vascular permeability, thrombosis, and hemorrhage, ultimately causing a shutdown of the tumor's blood supply and leading to secondary tumor death via nutrient and oxygen deprivation. The timing between PS injection and irradiation is critical for targeting either the tumor cells directly or the vasculature.

Induction of Anti-Tumor Immunity

A significant advantage of PDT is its ability to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor antigens. Ce4-PDT has been shown to trigger ICD by promoting the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of "danger" signals such as high-mobility group box 1 (HMGB1).

This process leads to:

-

Innate Immune Activation: Acute inflammation is triggered, leading to the infiltration of innate immune cells like neutrophils and dendritic cells (DCs).

-

Antigen Presentation: Infiltrating DCs engulf dying tumor cells and their released antigens.

-

Adaptive Immune Response: The mature DCs migrate to lymph nodes and present the tumor antigens to T-cells, priming a systemic, tumor-specific T-cell response that can eliminate residual local tumor cells and even distant metastases (an "abscopal effect").

Studies have demonstrated that Ce4-PDT suppresses tumor growth more effectively in immunocompetent mice compared to immunodeficient mice, highlighting the crucial contribution of the host immune system to the overall therapeutic outcome.

Quantitative Data Summary

Quantitative data provides critical parameters for evaluating the efficacy and mechanism of a photosensitizer. The following tables summarize key data for this compound and its derivatives from various studies.

Table 1: Photophysical Properties

| Parameter | Value | Compound | Conditions | Reference |

| Absorption Maxima (Q-bands) | 628 nm, 658 nm | Cu(II)-chlorin e4 | - | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.0066 ± 0.0012 | Cu(II)-chlorin e4 | pH 7.4 | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 45-60% | Chlorins (general) | - | |

| Fluorescence Quantum Yield | 0.09 | Cu(II)-chlorin e4 | - |

Table 2: In Vitro Cytotoxicity and Cellular Response

| Cell Line | Parameter | Value | Conditions | Reference |

| HeLa | Cellular Uptake | Time & concentration dependent | 5 µM Ce4, 0.5-3h | |

| T24 (Bladder Cancer) | Max Cell Death | 82.43% | Ce4-PDT | |

| 5637 (Bladder Cancer) | Max Cell Death | 85.06% | Ce4-PDT | |

| B16F10 (Melanoma) | IC50 (with light) | 20.98 µM | Ce6-PDT, 1 J/cm² | |

| B16F10 (Melanoma) | IC50 (dark) | 534.3 µM | Ce6 | |

| TG/HA-VSMC | Apoptosis | ~70% DNA fragmentation | 170 µM Ce6, 2 J/cm² | |

| SW780 (Bladder Cancer) | Apoptosis | 18.8-29.6% | Ce6-PVP PDT | |

| SW780 (Bladder Cancer) | Apoptosis (PDT+TRAIL) | 57.1-84.2% | Ce6-PVP PDT + TRAIL | |

| MC38 (Colon Cancer) | Healthy Cells | 30.0% | TBC-Hf (chlorin) PDT |

Key Experimental Protocols

This section outlines common methodologies used to investigate the mechanism of action of this compound PDT.

Cellular Uptake Analysis

-

Objective: To quantify the amount of Ce4 taken up by cells over time and at different concentrations.

-

Methodology:

-

Cell Culture: Cancer cells (e.g., HeLa) are cultured in appropriate media.

-

Incubation: Cells are incubated with media containing Ce4 at various concentrations (e.g., 5 µM) for different durations (e.g., 0.5, 1, 2, 3 hours). All steps are performed in the dark.

-

Cell Preparation: After incubation, the media is removed, and cells are washed, trypsinized, and resuspended.

-

Flow Cytometry: The intrinsic fluorescence of intracellular Ce4 is measured using a flow cytometer. Laser excitation is typically performed around 405 nm, with fluorescence detection in the 640–750 nm range.

-

In Vitro PDT and Cytotoxicity Assay (MTT)

-

Objective: To determine the phototoxic effect of Ce4-PDT on cell viability.

-

Methodology:

-

Cell Seeding: Cells (e.g., T24, 5637 bladder cancer cells) are seeded in 96-well plates and allowed to attach.

-

Photosensitizer Incubation: Cells are incubated with various concentrations of Ce4 for a set period in the dark.

-

Irradiation: After incubation, cells are washed and fresh media is added. The plates are then irradiated with a laser at a wavelength corresponding to Ce4's absorption peak (e.g., 650 nm) at a specific light dose (e.g., 1.0 J/cm²). Control groups include cells with Ce4 but no light, and cells with light but no Ce4.

-

Post-Irradiation Incubation: Cells are incubated for a further period (e.g., 24 hours).

-

MTT Assay: MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The crystals are dissolved, and the absorbance is read with a microplate reader to determine cell viability relative to untreated controls.

-

Apoptosis Detection (Annexin V/PI Staining)

-

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after PDT.

-

Methodology:

-

PDT Treatment: Cells are treated with Ce4-PDT as described above.

-

Cell Harvesting: At a set time post-irradiation, both floating and attached cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Conclusion

The mechanism of action of this compound in photodynamic therapy is a sophisticated, multi-pronged process. It begins with efficient light absorption and highly effective generation of cytotoxic reactive oxygen species. These ROS inflict direct damage on key cellular organelles, particularly the mitochondria, leading to apoptotic cell death via intrinsic and ER stress-related pathways. Beyond direct cytotoxicity, Ce4-PDT also causes significant vascular damage within the tumor microenvironment and, critically, can induce an immunogenic form of cell death. This capacity to stimulate a systemic anti-tumor immune response positions Ce4-PDT not just as a localized tumor ablation technique, but as a potent modality of cancer immunotherapy. A thorough understanding of these interconnected mechanisms is essential for optimizing treatment protocols and developing novel combination therapies to enhance clinical outcomes for cancer patients.

References

- 1. Intracellular Fate of the Photosensitizer this compound with Different Carriers and Induced Metabolic Changes Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorins as photosensitizers in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Chlorin E4: A Technical Guide to its Spectroscopic Properties and Analysis for Researchers and Drug Development Professionals

Introduction: Chlorin E4, a chlorophyll derivative, has garnered significant interest in the scientific community, particularly for its potential applications in photodynamic therapy (PDT). Its efficacy as a photosensitizer is intrinsically linked to its spectroscopic properties, which govern its ability to absorb light and generate cytotoxic reactive oxygen species (ROS). This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of the key signaling pathways involved in its therapeutic action.

Spectroscopic Properties of this compound

The photophysical and photochemical characteristics of a photosensitizer are paramount to its function. For this compound, these properties determine its light-harvesting efficiency and its capacity to induce cellular damage upon photoactivation. The key spectroscopic parameters for the copper (II) complex of this compound are summarized below.

| Property | Value | Wavelength (nm) | Conditions |

| Absorption Maxima (Soret Band) | - | 406 | - |

| Absorption Maxima (Q Bands) | - | 628, 658 | - |

| Molar Absorptivity (ε) | ~50,000 M⁻¹cm⁻¹ | Not Specified | General value for chlorins |

| Fluorescence Quantum Yield (Φf) | 0.09 | - | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.0052 ± 0.0017 | - | pH 6.3 |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.0066 ± 0.0012 | - | pH 7.4 |

Table 1: Spectroscopic Properties of Cu(II)-Chlorin E4. This table summarizes the key photophysical and photochemical parameters of the copper complex of this compound, including its absorption peaks, molar absorptivity, and quantum yields for fluorescence and singlet oxygen generation[1].

Experimental Protocols

Accurate and reproducible analysis of this compound is crucial for both fundamental research and preclinical/clinical development. This section outlines detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (or its copper complex)

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO), methanol, or a buffered solution)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent. Due to potential aggregation, it is advisable to start with a concentrated stock in a solvent like DMSO and then dilute it in the desired aqueous or organic medium[2].

-

For molar absorptivity determination, prepare a series of dilutions from the stock solution.

-

-

Instrumentation Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used for the dilutions and record a baseline (blank).

-

Measure the absorbance of each dilution of the this compound solution.

-

Ensure that the maximum absorbance of the solutions falls within the linear range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Plot the absorbance at the Soret and Q-band maxima against the concentration of this compound.

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (Absorbance vs. Concentration).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)

-

Quartz fluorescence cuvettes

-

Fluorometer

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation Setup:

-

Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 406 nm).

-

Set the emission wavelength range to capture the entire fluorescence spectrum (e.g., 600-800 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the this compound solution.

-

Record the fluorescence emission spectrum of the standard solution under the same experimental conditions.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the sample and the standard after subtracting the blank.

-

The fluorescence quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (n_sample / n_std)² where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.

-

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the intracellular accumulation of this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (in a biocompatible solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Incubation with this compound:

-

Prepare different concentrations of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells twice with ice-cold PBS to remove extracellular this compound.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer equipped with an appropriate laser for excitation (e.g., 405 nm) and emission filters to detect the fluorescence of this compound (e.g., > 650 nm).

-

Record the mean fluorescence intensity of the cell population.

-

-

Data Analysis:

-

Plot the mean fluorescence intensity against the concentration of this compound or the incubation time to determine the uptake kinetics.

-

Signaling Pathways in this compound-Mediated Photodynamic Therapy

The therapeutic effect of this compound-PDT is primarily mediated by the generation of ROS, which can induce different forms of cell death, including apoptosis and necrosis. The specific pathway activated depends on the dose of the photosensitizer, the light dose, and the cellular context.

General Mechanism of Photodynamic Therapy

The fundamental principle of PDT involves the excitation of a photosensitizer, like this compound, by light of a specific wavelength. The excited photosensitizer can then transfer its energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS. These ROS can cause oxidative damage to cellular components, ultimately leading to cell death.

References

Chlorin E4: A Technical Guide to Fluorescence Quantum Yield for Researchers and Drug Development Professionals

Introduction: Chlorin E4 (Ce4), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the fields of photodynamic therapy (PDT) and bio-imaging. Its efficacy is intrinsically linked to its photophysical properties, paramount among which is its fluorescence quantum yield (Φf). This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is highly sensitive to its environment, including the solvent polarity and the aggregation state of the molecule. Understanding these variations is critical for optimizing its application in different biological and pharmaceutical contexts.

| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Reference |

| This compound Sodium | Ethanol | High | [1] |

| This compound Sodium | Water with 0.5% SDS | High | [1] |

| This compound Sodium | Water | High (but lower than in ethanol or with SDS, indicating some aggregation) | [1] |

| Cu(II)-chlorin e4 | Not specified | 0.09 |

Note: The term "High" is used where specific numerical values were not provided in the source material, but the fluorescence was described as significant.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.[2][3]

Principle

The fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard. The fundamental equation is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Spectroscopic grade solvents (e.g., ethanol, water, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a stock solution of the fluorescence standard (e.g., Quinine sulfate) in its appropriate solvent (e.g., 0.1 M H2SO4).

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the this compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and standard absorb light.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each working solution of both the this compound and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant throughout the measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Determine the slope of the linear fit for each plot. The slope is proportional to the fluorescence quantum yield.

-

Calculate the fluorescence quantum yield of this compound using the following equation, which is derived from the primary equation and incorporates the slopes (Grad) of the plots:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

-

Visualization of Key Processes

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.

Signaling Pathway in Photodynamic Therapy

This compound's primary application is in photodynamic therapy. Upon activation by light of a specific wavelength, it initiates a cascade of events leading to cell death. The diagram below outlines a simplified, representative signaling pathway.

References

Degradation of Chlorin e6: A Technical Guide to Chlorin E4 Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation of Chlorin e6 (Ce6), a prominent photosensitizer in photodynamic therapy, with a specific focus on the formation of its primary degradation product, Chlorin E4 (Ce4). This document outlines the chemical transformation, experimental protocols for analysis, and quantitative data where available, to support research and development in the fields of drug stability, formulation, and quality control.

Introduction to Chlorin e6 Degradation

Chlorin e6 is a second-generation photosensitizer derived from chlorophyll. Its efficacy in photodynamic therapy is well-documented; however, its stability is a critical parameter influencing its therapeutic window and shelf-life. Degradation of the Chlorin e6 molecule can occur under various conditions, including exposure to light, heat, and certain chemical environments, particularly basic conditions. One of the principal degradation products identified is this compound. Understanding the pathways and kinetics of this degradation is crucial for ensuring the safety and efficacy of Chlorin e6-based therapeutics.

Formation of this compound from Chlorin e6

The primary mechanism for the formation of this compound from Chlorin e6 is through a decarboxylation reaction. This process specifically involves the loss of the acetic acid side chain at the C15 position of the chlorin macrocycle. This transformation is notably accelerated during basic hydrolysis.[1]

The molecular weight of this compound is 552 g/mol , corresponding to the loss of a carboxyl group from the parent Chlorin e6 molecule.[1]

Degradation Pathways

The degradation of Chlorin e6 to this compound can be triggered by several factors:

-

Basic Hydrolysis: Alkaline conditions are a significant contributor to the decarboxylation of the 15-acetic acid chain, leading to the formation of this compound.[1]

-

Photodegradation: Exposure to light, particularly in the presence of oxygen, can lead to the degradation of Chlorin e6. This process, often referred to as photobleaching, can result in a variety of degradation products, including this compound.

-

Thermal Degradation: Elevated temperatures can also induce the degradation of Chlorin e6.

-

Oxidative Degradation: The presence of oxidizing agents can lead to the chemical breakdown of the Chlorin e6 molecule.[1]

Quantitative Analysis of Chlorin e6 Degradation

While the qualitative aspects of Chlorin e6 degradation are established, comprehensive quantitative kinetic data remains an area of active research. The following table summarizes the available quantitative information regarding Chlorin e6 and its degradation.

| Parameter | Value/Condition | Analytical Method | Reference |

| This compound Molecular Weight | 552 m/z | Mass Spectrometry | [1] |

| Rhodin g7 7¹-ethyl ester (another impurity) | 0.78% in a Chlorin e6 sample | HPLC | |

| Chlorin e6 Purity (Method 1 Synthesis) | 97% | HPLC | |

| Chlorin e6 Purity (Method 2 Synthesis) | 94% | HPLC | |

| Singlet Oxygen Quantum Yield of Ce6 | 0.77 (in phosphate buffer, pH 7.4) | Near-infrared luminescence |

Experimental Protocols

This section provides detailed methodologies for the analysis of Chlorin e6 degradation and the identification of its degradation products.

High-Performance Liquid Chromatography (HPLC) for Separation of Chlorin e6 and Degradation Products

This protocol is designed for the separation and quantification of Chlorin e6 and its degradation products, including this compound.

Instrumentation:

-

Waters Alliance 2695 separations module (or equivalent HPLC system)

-

2996 Photodiode Array (PDA) Detector

-

Mass Spectrometer (for peak identification)

Chromatographic Conditions:

-

Column: Capcell Pak C18 UG120 (150 mm × 4.6 mm, 5 µm particle size) or equivalent reverse-phase C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A 35-minute linear gradient from 45% to 100% of Mobile Phase B.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 407 nm.

-

Column Temperature: 23 ± 2 °C.

Sample Preparation:

-

Prepare a stock solution of the Chlorin e6 sample in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).

-

For degradation studies, subject the Chlorin e6 solution to the desired stress conditions (e.g., basic pH, heat, or light exposure) for a specified duration.

-

Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the sample to an appropriate concentration within the linear range of the detector.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition (45% B) until a stable baseline is achieved.

-

Inject a known volume of the prepared sample (e.g., 10-20 µL).

-

Run the gradient program and collect the chromatogram.

-

Identify the peaks corresponding to Chlorin e6 and its degradation products based on their retention times and UV-Vis spectra. Confirmation of peak identity should be performed using mass spectrometry.

-

Quantify the amount of each component by integrating the peak areas and comparing them to a calibration curve prepared with known standards.

Protocol for Inducing Basic Hydrolysis of Chlorin e6

This protocol describes a method to induce the degradation of Chlorin e6 to this compound through basic hydrolysis.

Materials:

-

Chlorin e6

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

Phosphate buffered saline (PBS) or other suitable buffer

-

HPLC system for analysis

Procedure:

-

Dissolve a known amount of Chlorin e6 in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with an aqueous buffer to the desired starting concentration.

-

Adjust the pH of the Chlorin e6 solution to a basic level (e.g., pH 10-12) by adding a specific volume of NaOH solution.

-

Incubate the solution at a controlled temperature (e.g., room temperature or elevated temperature) for a defined period.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately neutralize the aliquots to a pH of approximately 7 to quench the hydrolysis reaction by adding a calculated amount of HCl.

-

Analyze the samples by HPLC as described in Protocol 4.1 to monitor the decrease in the Chlorin e6 peak and the appearance and increase of the this compound peak.

-

Plot the concentration of Chlorin e6 and this compound as a function of time to determine the degradation kinetics.

Visualizations of Degradation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the degradation pathway of Chlorin e6 to this compound and a typical experimental workflow for its analysis.

Conclusion

The degradation of Chlorin e6, particularly to its decarboxylated product this compound, is a critical consideration for its application in photodynamic therapy. This guide has provided an overview of the formation of this compound, detailed experimental protocols for its analysis, and a summary of available quantitative data. Further research is warranted to elucidate the precise kinetics of degradation under various pharmaceutically relevant conditions to ensure the development of stable and effective Chlorin e6 formulations. The provided methodologies and diagrams serve as a valuable resource for researchers and professionals in this endeavor.

References

Biocompatibility of Chlorin E4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorin e4 (Ce4), a second-generation photosensitizer derived from chlorophyll, has garnered significant interest in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allow for deeper tissue penetration of light, a critical attribute for treating solid tumors. This technical guide provides a comprehensive overview of the biocompatibility of this compound, consolidating available data on its in vitro and in vivo effects, cytotoxicity, and the molecular mechanisms underlying its biological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new photosensitizers and PDT-based therapeutic strategies.

In Vitro Biocompatibility and Cytotoxicity

The biocompatibility of a photosensitizer is paramount to its clinical utility. An ideal photosensitizer should exhibit minimal toxicity in the absence of light (dark toxicity) and potent cytotoxicity upon photoactivation.

Dark Toxicity

This compound generally demonstrates low dark toxicity across various cell lines. Studies have shown that at concentrations effective for photodynamic therapy, Ce4 does not significantly impair cell viability in the absence of light. For instance, research on HeLa cervical cancer cells has indicated that this compound has very low dark toxicity.[1][2] At a concentration of 1 μM, several chlorin derivatives were found to have practically no dark toxic effect on HeLa cells.[2]

Phototoxicity

Upon activation with light of an appropriate wavelength, this compound becomes a potent cytotoxic agent. This phototoxicity is the therapeutic basis of PDT. The efficacy of this process is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the photosensitizer required to inhibit cell viability by 50% upon light exposure.

While specific IC50 values for this compound are not abundantly available in the literature, data from closely related compounds like Chlorin e6 (Ce6) provide valuable insights. For example, in a study on B16F10 melanoma cells, Chlorin e6 exhibited a dark toxicity IC50 of 534.3 μM, whereas its phototoxic IC50 was significantly lower at 20.98 μM, highlighting a favorable therapeutic window.[3] Another study on a zinc-complexed Chlorin e6 conjugate (ZnChl-Vd) on A431 human epidermoid carcinoma cells also demonstrated low dark toxicity and a pronounced phototoxic effect, with an IC50(dark)/IC50(light) ratio of approximately 368.[4]

Table 1: In Vitro Cytotoxicity of Chlorin Derivatives

| Compound | Cell Line | Condition | IC50 Value | Reference |

| Chlorin e6 | B16F10 (Melanoma) | Dark | 534.3 μM | |

| Chlorin e6 | B16F10 (Melanoma) | Light (660 nm, 1 J/cm²) | 20.98 μM | |

| ZnChl-Vd (Ce6 conjugate) | A431 (Epidermoid Carcinoma) | Dark | - | |

| ZnChl-Vd (Ce6 conjugate) | A431 (Epidermoid Carcinoma) | Light (655-675 nm, 20 J/cm²) | Submicromolar range |

Note: Data for Chlorin e6 and its conjugate are presented as close analogs to this compound.

In Vivo Biocompatibility

Preclinical in vivo studies are essential to evaluate the systemic toxicity and overall safety profile of a photosensitizer. While comprehensive in vivo toxicity data for purified this compound, such as the median lethal dose (LD50), is limited in publicly available literature, studies on chlorophyllin, a mixture containing sodium copper chlorophyllin from which this compound can be derived, have provided some insights into its in vivo behavior. These studies have shown that chlorophyllin derivatives can be absorbed into the bloodstream in humans, suggesting bioavailability.

Mechanisms of Action: Apoptosis and Signaling Pathways

The primary mechanism of cell death induced by photodynamic therapy with chlorin-based photosensitizers is apoptosis, or programmed cell death. Upon photoactivation, this compound generates reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic signaling cascades.

The intrinsic (mitochondrial) pathway of apoptosis is believed to play a crucial role. Key players in this pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

The process can be visualized as follows:

Experimental Protocols

Standardized protocols are crucial for the consistent and reliable assessment of photosensitizer biocompatibility.

MTT Assay for Cell Viability and Phototoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Photosensitizer Incubation: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 4-24 hours) in the dark.

-

Washing: Remove the medium containing this compound and wash the cells with PBS to remove any unbound photosensitizer.

-

Irradiation: Add fresh cell culture medium and expose the plates to a light source with the appropriate wavelength and light dose. A parallel plate should be kept in the dark to assess dark toxicity.

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

This compound exhibits a favorable biocompatibility profile for its application in photodynamic therapy, characterized by low dark toxicity and high phototoxicity. The primary mechanism of its anticancer effect is the induction of apoptosis via the mitochondrial pathway upon photoactivation. While more extensive in vivo toxicity studies on purified this compound are warranted, the available data, including that from closely related chlorins, strongly supports its potential as a safe and effective photosensitizer for further drug development. Standardized in vitro assays, such as the MTT assay, are crucial for the consistent evaluation of its photodynamic efficacy. Future research should focus on obtaining more quantitative cytotoxicity data across a broader range of cell lines and on further elucidating the intricate signaling pathways involved in this compound-mediated PDT to optimize its therapeutic application.

References

An In-depth Technical Guide to Chlorin E4 Derivatives and Analogues for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorin E4 (Ce4), its derivatives, and analogues as potent photosensitizers for photodynamic therapy (PDT). It covers their synthesis, photophysical properties, cellular uptake, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound and its Role in Photodynamic Therapy

This compound, a second-generation photosensitizer, is a chlorophyll derivative characterized by a dihydroporphyrin macrocycle. This structure imparts favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum (around 650-670 nm), a wavelength range with deeper tissue penetration, making it an excellent candidate for PDT.

PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation. Ce4 and its derivatives have garnered significant attention due to their high singlet oxygen quantum yields, straightforward synthesis from natural chlorophyll, and amenability to chemical modification for improved efficacy and targeted delivery.

Synthesis of this compound Derivatives and Analogues

The versatile structure of this compound allows for a wide range of chemical modifications to enhance its therapeutic properties. Common strategies involve the derivatization of the carboxylic acid groups, modification of the peripheral substituents on the macrocycle, and the introduction of metal ions.

Representative Synthesis Protocol: Amino Acid Conjugation

Conjugation of amino acids to the carboxylic acid groups of this compound can improve water solubility, modulate cellular uptake, and enhance targeting capabilities. Here is a representative protocol for the synthesis of a this compound-amino acid conjugate:

-

Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups. The reaction is typically stirred at room temperature for several hours.

-

Conjugation with Amino Acid: To the activated this compound solution, add the desired amino acid (with its amino group protected if necessary) dissolved in a suitable buffer or solvent. The reaction mixture is stirred at room temperature overnight.

-

Purification: The crude product is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound-amino acid conjugate.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Quantitative Data on Photophysical and Photochemical Properties

The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties. Key parameters include the molar absorption coefficient (ε), fluorescence quantum yield (Φf), and singlet oxygen quantum yield (ΦΔ). Below is a summary of these properties for this compound and some of its representative derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Chlorin e6 | Ethanol | 665 | 4.0 x 10⁴ | 0.1 - 0.2 | 0.35 - 0.68 | |

| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 654 | 4.0 x 10⁴ | - | 0.77 | |

| Cu(II)-chlorin e4 | - | 628, 658 | - | 0.09 | 0.0052 - 0.0066 | |

| Monocationic Chlorin | Lipid-like phase | - | - | - | ~0.60 | |

| Chlorin p6 | Ethanol | - | - | 0.1 - 0.2 | 0.35 - 0.68 |

Note: Data for specific this compound derivatives are limited in comparative studies. The table includes data for closely related and well-studied chlorins to provide a comparative context. "-" indicates data not available in the cited sources.

Experimental Protocols for In Vitro Evaluation

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The determination of singlet oxygen generation is crucial for assessing the photodynamic efficacy of a photosensitizer. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

-

Preparation of Solutions: Prepare stock solutions of the this compound derivative, DPBF, and a reference photosensitizer (e.g., methylene blue, rose bengal) with a known ΦΔ in a suitable solvent (e.g., DMF, DMSO).

-

UV-Vis Spectroscopy: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, while the DPBF concentration should yield an initial absorbance of around 1.0 at its absorption maximum (~410 nm).

-

Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength corresponding to the Q-band absorption of the photosensitizer.

-

Monitoring DPBF Bleaching: Record the decrease in the absorbance of DPBF at its maximum wavelength at regular time intervals during irradiation.

-

Calculation of ΦΔ: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate constant of DPBF bleaching, and I_abs is the rate of light absorption by the photosensitizer.

Cellular Uptake and Localization via Fluorescence Microscopy

Visualizing the intracellular accumulation and localization of this compound derivatives is essential for understanding their mechanism of action.

-

Cell Culture: Plate cells (e.g., HeLa, A431) on glass-bottom dishes or coverslips and allow them to adhere overnight in a suitable culture medium.

-

Incubation with Photosensitizer: Replace the culture medium with a fresh medium containing the this compound derivative at the desired concentration. Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.

-

(Optional) Co-staining: To determine the subcellular localization, incubate the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.

-

Imaging: Mount the coverslips on microscope slides and observe the cells using a fluorescence microscope or a confocal laser scanning microscope. Use appropriate excitation and emission filters for the this compound derivative and any co-stains.

-

Image Analysis: Analyze the acquired images to determine the intracellular distribution of the photosensitizer.

Phototoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Incubation with Photosensitizer: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24 hours). Include a control group with no photosensitizer.

-

Irradiation: After incubation, wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark to assess dark toxicity.

-

MTT Addition: Following a post-irradiation incubation period (e.g., 24 hours), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability).

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in this compound-Mediated PDT

PDT with this compound derivatives can induce various forms of cell death, including apoptosis and necrosis, and can modulate several key signaling pathways. Understanding these pathways is crucial for optimizing therapeutic outcomes.

Caption: Key signaling pathways activated by this compound-mediated PDT.

PDT-induced ROS can directly damage organelles like mitochondria and the endoplasmic reticulum, leading to the activation of apoptotic pathways. Furthermore, ROS can trigger stress-responsive signaling cascades, including the NF-κB and MAPK pathways, which can have dual roles in promoting both cell death and survival. The TGF-β signaling pathway can also be modulated by PDT, influencing processes like inflammation and tissue repair.

Experimental Workflow for Screening Novel this compound Derivatives

The development of new and improved this compound-based photosensitizers requires a systematic screening process to evaluate their potential.

Caption: A typical experimental workflow for the evaluation of new this compound derivatives.

This workflow begins with the synthesis and purification of the new derivative, followed by a thorough characterization of its photophysical properties. Promising candidates are then evaluated for their biological activity, including cellular uptake, localization, and phototoxicity. Further mechanistic studies elucidate the mode of cell death, and the most effective compounds proceed to in vivo testing in animal models.

The Role of Chlorin E4 in Chemoprevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the current research on the chemopreventive properties of chlorins, outside of photodynamic therapy, has been conducted using chlorophyllin, a semi-synthetic mixture of chlorophyll derivatives. Chlorin E4 is a significant component of chlorophyllin, and it is hypothesized to be one of the active constituents responsible for its chemopreventive effects. This guide synthesizes the available data, primarily from chlorophyllin studies, to elucidate the potential role and mechanisms of this compound in cancer chemoprevention. Further research using purified this compound is required to definitively attribute these effects.

Executive Summary

This compound, a chlorophyll derivative, has emerged as a compound of interest in the field of cancer chemoprevention. Its presence in chlorophyllin, a substance known for its antimutagenic and anticarcinogenic properties, suggests a potential role in mitigating the risk and progression of cancer. The primary mechanism historically attributed to chlorophyllin, and by extension its components like this compound, is its action as an "interceptor molecule," forming non-covalent complexes with carcinogens and impeding their absorption. However, emerging evidence suggests that the bioavailable components of chlorophyllin, including copper this compound (Cu-Cle4) and its ethyl ester, may exert systemic effects beyond simple carcinogen trapping. These effects appear to involve the modulation of key cellular signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in chemoprevention, detailing its proposed mechanisms of action, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.

Bioavailability and Primary Chemopreventive Mechanism

Clinical trials have demonstrated that components of chlorophyllin are bioavailable in humans. Following oral administration of chlorophyllin tablets, copper this compound ethyl ester and, to a lesser extent, copper this compound have been identified in the serum of participants.[1][2][3][4] This absorption into the bloodstream is a critical finding, as it suggests that these compounds can exert systemic chemopreventive effects beyond the gut.[5]

The foundational hypothesis for chlorophyllin's chemopreventive action is its ability to form molecular complexes with various carcinogens, such as aflatoxin B1. This "interceptor" mechanism is believed to reduce the bioavailability of these carcinogens in target tissues.

Molecular Mechanisms of Action in Chemoprevention

Beyond its role as an interceptor molecule, evidence suggests that the components of chlorophyllin, likely including this compound, can modulate intracellular signaling pathways critical to cancer development.

Induction of Apoptosis and Cell Cycle Arrest

Studies utilizing chlorophyllin have demonstrated its ability to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are linked to the modulation of key regulatory proteins.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Research in a hamster model of oral carcinogenesis showed that dietary chlorophyllin suppressed tumor development by inhibiting the canonical NF-κB signaling pathway. This was achieved by:

-

Downregulating IKKβ

-

Preventing the phosphorylation and subsequent degradation of IκB-α

-

Reducing the nuclear translocation of active NF-κB

Inhibition of the NF-κB pathway by chlorophyllin was associated with the induction of the intrinsic apoptotic pathway, evidenced by changes in Bcl-2 family proteins, activation of caspases, and cleavage of PARP.

Deactivation of the ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinases (ERKs), part of the Mitogen-activated Protein Kinase (MAPK) pathway, are crucial for cell survival and proliferation. Studies on human breast cancer MCF-7 cells found that chlorophyllin induces cell cycle arrest and apoptosis by deactivating ERKs. Key findings include:

-

A dose- and time-dependent reduction in phosphorylated (active) ERK.

-

No significant change in total ERK levels, suggesting inhibition of activation rather than expression.

-

Depletion of Cyclin D1, a key regulator of the G1 phase of the cell cycle, leading to an accumulation of cells in the G0/G1 phase.

-

Time-dependent increase in apoptosis, which correlated with ERK deactivation.

-

Depletion of the anti-apoptotic protein Bcl-2 at later time points, suggesting its role in the later stages of apoptosis.

Data Presentation

Quantitative data specifically for the chemopreventive effects of pure this compound is currently lacking in the scientific literature. The following tables summarize the available quantitative data from studies on chlorophyllin.

Table 1: Effect of Chlorophyllin (CHL) on ERK Activation and Apoptosis in MCF-7 Cells

| Treatment | Duration (h) | Phosphorylated ERK-positive Cells (%) | Apoptotic Cells (Fold increase vs. Control) |

| Control | 24 | >96 | 1.0 |

| 200 µg/mL CHL | 24 | <38 | N/A |

| 400 µg/mL CHL | 24 | N/A | 2.7 |

| 400 µg/mL CHL | 48 | N/A | 4.7 |

| 400 µg/mL CHL | 72 | Nearly 0 | 16.6 |

| Data adapted from a study on human breast carcinoma MCF-7 cells. |

Table 2: Bioavailability of Chlorin Derivatives from Chlorophyllin Supplementation

| Compound | Daily Dose of Chlorophyllin | Serum Concentration (approx.) |

| Copper this compound | 300 mg | ~2.0 µg/mL |

| Copper this compound ethyl ester | 300 mg | ~2.0 µg/mL |

| Data from a human clinical trial. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in chemoprevention.

HPLC Analysis of this compound in Serum

This protocol is adapted from a method used to identify and characterize chlorin derivatives in human serum.

Objective: To extract and quantify this compound from serum samples.

Materials:

-

Serum samples

-

0.1 M Phosphate buffer (pH 5.0)

-

Methanol/Chloroform mixture (1:1, v/v), ice-cold

-

Nitrogen gas supply

-

HPLC system with a photodiode array detector

-

C18 Prodigy column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Methanol/Water (80:20, v/v) with 1% (v/v) acetic acid

-

Mobile Phase B: Methanol

-

This compound standard (e.g., from Frontier Specialty Chemicals)

Procedure:

-

Sample Extraction:

-

To 100 µL of serum, add 100 µL of 0.1 M phosphate buffer (pH 5.0).

-

Add 600 µL of ice-cold methanol/chloroform mixture (1:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the lower organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Store the dried extract at -20 °C until analysis.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Set the HPLC flow rate to 1 mL/min.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% A, 40% B).

-

Inject the sample.

-

Run the following gradient:

-

0-20 min: Linear gradient to 80% B

-

20-30 min: Linear gradient to 90% B

-

30-40 min: Linear gradient to 100% B

-

40-50 min: Hold at 100% B

-

-

Monitor the eluent at 626 nm for copper this compound or a relevant wavelength for the free-base form.

-

Quantify by comparing the peak area to a standard curve generated with the this compound standard.

-

Experimental Workflow Diagram:

Western Blot for Phosphorylated ERK (p-ERK)

This protocol provides a general framework for assessing the activation of the ERK pathway. Specific antibody dilutions and incubation times may need optimization.

Objective: To measure the levels of total and phosphorylated ERK in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL substrate

-

Stripping buffer

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to desired confluency.

-

Treat cells with various concentrations of this compound for specified time points. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations for all samples.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting for p-ERK:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with anti-p-ERK antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the chemiluminescent signal.

-

-

Stripping and Immunoblotting for Total ERK:

-

Incubate the membrane in stripping buffer to remove the primary and secondary antibodies.

-

Wash thoroughly and re-block the membrane.

-

Repeat the immunoblotting steps using the anti-total-ERK antibody.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK activation.

-

Future Directions and Conclusion

The available evidence strongly suggests that chlorophyllin, a mixture containing this compound, possesses chemopreventive properties that extend beyond simple carcinogen interception. The modulation of critical signaling pathways like NF-κB and ERK, leading to apoptosis and cell cycle arrest, points to a more complex, systemic mechanism of action. However, to fully understand the role of this compound, future research must focus on studies using the purified compound. This will allow for a definitive characterization of its specific molecular targets and a quantitative assessment of its efficacy. Such studies are essential for the rational development of this compound as a potential chemopreventive agent for use in high-risk populations. The experimental protocols and pathway visualizations provided in this guide offer a framework for pursuing these critical next steps in research.

References

- 1. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and characterization of chlorin e(4) ethyl ester in sera of individuals participating in the chlorophyllin chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Chlorin E4 Photodynamic Therapy in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death. Chlorin e4 (Ce4), a second-generation photosensitizer derived from chlorophyll, has garnered significant interest due to its favorable photophysical properties. It exhibits strong absorption in the red region of the visible spectrum (around 650-670 nm), allowing for deeper tissue penetration of light compared to first-generation photosensitizers. Upon activation by light of a specific wavelength, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to cancer cells. These ROS induce cellular damage, leading to cell death through various mechanisms, including apoptosis and necrosis.[1][2][3][4] The dose of the photosensitizer and the light fluence are critical parameters that determine the primary mode of cell death, with lower doses generally favoring apoptosis and higher doses leading to necrosis.[1]

These application notes provide a comprehensive overview of the in vitro application of this compound-mediated PDT, including detailed experimental protocols, quantitative data on its efficacy in various cancer cell lines, and an exploration of the underlying molecular signaling pathways.

Physicochemical Properties of Chlorin Derivatives

This compound and its derivatives are characterized by their high molar absorptivity in the red spectral region and efficient generation of singlet oxygen, making them potent photosensitizers for PDT.

| Property | Value | Reference |

| Absorption Maxima (Q bands) | 628 nm, 658 nm | |

| Soret Band | 406 nm | |

| Singlet Oxygen Quantum Yield | ~0.49 - 0.60 |

Quantitative Data on In Vitro Efficacy of Chlorin-Mediated PDT

The phototoxicity of chlorin derivatives is dependent on the cell line, photosensitizer concentration, and light dose. The following tables summarize the efficacy of this compound and the closely related Chlorin e6 (Ce6) in various cancer cell lines.

Table 1: IC50 Values for Chlorin-Mediated PDT

| Photosensitizer | Cell Line | Light Dose (J/cm²) | Incubation Time | IC50 (µM) | Reference |

| Chlorin e6 | B16F10 (Murine Melanoma) | 1 | 3 h | 20.98 | |

| Chlorin e6 (Dark Toxicity) | B16F10 (Murine Melanoma) | 0 | 3 h | 534.3 | |

| Methyl Pyropheophorbide a (MPPa) | A549 (Human Lung Adenocarcinoma) | 2 | 3 h | 0.43 ± 0.03 | |

| N-methoxyl purpurinimide (NMPi) | A549 (Human Lung Adenocarcinoma) | 2 | 3 h | 1.13 ± 0.08 | |

| Methyl Pyropheophorbide a (MPPa) | HeLa (Human Cervical Cancer) | 2 | 12 h | 0.23 ± 0.02 | |